molecular formula C16H23N3O2 B250791 N-[4-(4-butanoylpiperazin-1-yl)phenyl]acetamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]acetamide

Cat. No. B250791
M. Wt: 289.37 g/mol
InChI Key: FWAIJPDOBSSCAE-UHFFFAOYSA-N
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Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]acetamide, commonly known as BPPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a piperazine derivative and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of BPPA is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. BPPA has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
BPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as improve cognitive function in animal models. BPPA has also been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy. Additionally, BPPA has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of BPPA is its ability to cross the blood-brain barrier, making it a potentially useful compound for the treatment of neurological disorders. Additionally, BPPA has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of BPPA is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on BPPA. One area of interest is the development of more efficient synthesis methods for BPPA, which could improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of BPPA and its potential therapeutic applications. Finally, the development of more water-soluble derivatives of BPPA could improve its potential for use in clinical settings.
Conclusion:
In conclusion, BPPA is a synthetic compound that has shown promising potential for a variety of therapeutic applications. Its ability to cross the blood-brain barrier and low toxicity make it an attractive candidate for the treatment of neurological disorders. However, further research is needed to fully understand the mechanism of action of BPPA and its potential limitations. Overall, BPPA represents an exciting area of research in the field of medicinal chemistry.

Synthesis Methods

The synthesis of BPPA involves the reaction of 4-(4-butanoylpiperazin-1-yl)aniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via an acylation process, resulting in the formation of BPPA. The yield of BPPA can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.

Scientific Research Applications

BPPA has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. BPPA has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, BPPA has been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth.

properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C16H23N3O2/c1-3-4-16(21)19-11-9-18(10-12-19)15-7-5-14(6-8-15)17-13(2)20/h5-8H,3-4,9-12H2,1-2H3,(H,17,20)

InChI Key

FWAIJPDOBSSCAE-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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